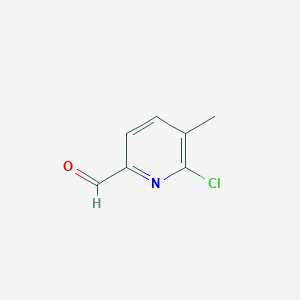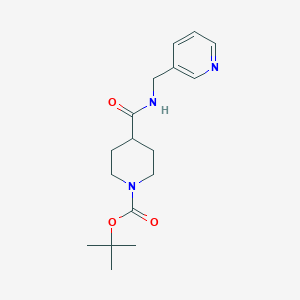![molecular formula C11H15N3O B13974456 3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)
3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields the desired imidazopyrazine derivative . The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a building block for complex chemical synthesis.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its odor properties and presence in wine grapes.
3-Isopropyl-2-methoxypyrazine: Another methoxypyrazine with similar odor characteristics.
Uniqueness
3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine stands out due to its unique imidazopyrazine structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
8-methoxy-6-methyl-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H15N3O/c1-7(2)10-12-5-9-11(15-4)13-8(3)6-14(9)10/h5-7H,1-4H3 |
Clave InChI |
VYZCHDWGBGLNRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CN=C2C(C)C)C(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)



![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)







![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)
